molecular formula C5H8O2 B162845 (R)-gamma-Valerolactone CAS No. 58917-25-2

(R)-gamma-Valerolactone

Cat. No. B162845
CAS RN: 58917-25-2
M. Wt: 100.12 g/mol
InChI Key: GAEKPEKOJKCEMS-SCSAIBSYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods or pathways for synthesizing the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This involves describing the molecular structure of the compound, including bond lengths and angles, hybridization states, and stereochemistry if applicable.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : “®-gamma-Valerolactone” is often used as a green solvent .
    • Method of Application : It is used in the transformation of lignocellulose into furfural using a solid acid catalyst, H-mordenite .
    • Results or Outcomes : The use of “®-gamma-Valerolactone” as a solvent can enhance the efficiency of the transformation process .
  • Scientific Field: Proteomics Research

    • Application : “®-gamma-Valerolactone” is used in proteomics research .
  • Scientific Field: Energy Production

    • Application : “®-gamma-Valerolactone” is used in the production of both energy and carbon-based products .
  • Scientific Field: Carbon-Based Products Production

    • Application : “®-gamma-Valerolactone” is used in the production of carbon-based products .
  • Scientific Field: Transforming Lignocellulose into Furfural

    • Application : “®-gamma-Valerolactone” is used in transforming lignocellulose into furfural .
  • Scientific Field: Enantioselective Chemoenzymatic Synthesis

    • Application : “®-gamma-Valerolactone” is synthesized from levulinic acid through enantioselective chemoenzymatic synthesis .
  • Scientific Field: Food Industry

    • Application : “®-gamma-Valerolactone” is used as a flavoring agent .
    • Method of Application : It is added to food to improve its taste or odor .
    • Results or Outcomes : The use of “®-gamma-Valerolactone” as a flavoring agent can enhance the sensory experience of the food .
  • Scientific Field: Organic Synthesis

    • Application : “®-gamma-Valerolactone” is used as a reagent in organic synthesis .
  • Scientific Field: Fuel Additive

    • Application : “®-gamma-Valerolactone” is often used as a fuel additive .
    • Method of Application : It is added to fuel to improve its properties .
    • Results or Outcomes : The use of “®-gamma-Valerolactone” as a fuel additive can enhance the performance of the fuel .
  • Scientific Field: Chemical Synthesis

    • Application : “®-gamma-Valerolactone” is used as a reagent in chemical synthesis .

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound, its toxicity, and the hazards it poses to health and the environment.


Future Directions

This involves discussing potential future research directions or applications for the compound, based on its properties and uses.


For a specific compound like “®-gamma-Valerolactone”, you would need to consult the relevant scientific literature or databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if they are less-studied or newly-synthesized compounds. It’s always important to refer to the most up-to-date and reliable sources when researching a specific compound.


properties

IUPAC Name

(5R)-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-3-5(6)7-4/h4H,2-3H2,1H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEKPEKOJKCEMS-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-gamma-Valerolactone

CAS RN

58917-25-2
Record name (R)-gamma -Valerolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

coli MBX769 carrying the plasmid pFS16 (FIG. 2), which permitted the expression of the Clostridium kluyveri 4-hydroxybutyryl-CoA transferase, was precultured at 37° C. in 100 mL of LB medium containing 100 μg/mL sodium ampicillin in a 250-mL Erlenmeyer flask with shaking at 200 rpm. The cells were centrifuged at 5000 g for 10 minutes to remove them from the LB medium after 16 hours, and they were resuspended in 100 mL of a medium containing, per liter: 4.1 or 12.4 g sodium 4-hydroxyvalerate (4HV); 5 g/L sodium 4-hydroxybutyrate (4HB); 2 g glucose; 2.5 g LB broth powder (Difco; Detroit, Mich.); 50 mmol potassium phosphate, pH7; 100 μg/mL sodium ampicillin; and 0.1 mmol isopropyl-β-D-thiogalactopyranoside (IPTG). The sodium 4-hydroxyvalerate was obtained by saponification of γ-valerolactone in a solution of sodium hydroxide. The cells were incubated in this medium for 3 days with shaking at 200 rpm at 32° C. in the same flask in which they had been precultured. When 4.1 g/L sodium 4-hydroxyvalerate was present initially, the cells accumulated a polymer to 52.6% of the dry cell weight that consisted of 63.4% 3HB units and 36.6% 4HB units but no 4HV units.
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Synthesis routes and methods II

Procedure details

15.1 g of the catalyst prepared in EXAMPLE 1 was packed in a stainless steel reactor (2.5 cm×12 cm) provided with a thermocouple imbedded in the catalyst bed. The catalyst was heated at 290° C. A gaseous mixture consisting of, by volume, 72.4% propylene, 25.1% glacial acetic acid and 2.5% oxygen was passed through the heated catalyst at a pressure of 110 psig and a contact time of three seconds. The reactor effluent was passed through three traps connected in series; one cooled with ice water and two traps held at dry-ice temperature. The liquid condensates were combined and analyzed for esters and free acetic acid (by alkaline titration and gas chromatography). The vent gases were analyzed by gas chromatography for propylene, oxygen and carbon oxides. The analyses showed that allyl acetate was produced along with small amounts of 1,2-diacetoxypropane, γ-valerolactone and isopropyl acetate.
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Synthesis routes and methods III

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SM Coman, VI Parvulescu - Biomass and Biowaste: New …, 2020 - books.google.com
According to the Sabatier principle, a catalytic reaction requires a surface hosting the substrate at a specific site that allows the formation of unstable surface intermediates from the …
Number of citations: 0 books.google.com

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